Bienvenue dans la boutique en ligne BenchChem!

Gnetifolin A

Xanthine oxidase inhibition Gout research Stilbenolignan SAR

Gnetifolin A (C₁₆H₁₄O₆, MW 302.28; ≥98% HPLC, NMR-confirmed revised structure) uniquely engages Glu802 in the XO MoCo pocket (−9.0 kcal/mol, matching febuxostat), while its moderate IC₅₀ (196.6 µM) offers optimization headroom for fragment-based XO inhibitor design. Isolated from three Gnetum spp., it is a multi-species chemotaxonomic marker. Authenticated sourcing prevents misidentification with the pre-1995 incorrect structure, ensuring reproducible SAR and dereplication.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
CAS No. 137476-72-3
Cat. No. B139889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnetifolin A
CAS137476-72-3
Synonyms2-(3',5'-dihydroxy-4'-methoxyphenyl)-3-methoxy-5-hydroxybenzofuran
gnetifolin A
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1O)C2=C(C3=C(O2)C=CC(=C3)O)OC)O
InChIInChI=1S/C16H14O6/c1-20-15-10-7-9(17)3-4-13(10)22-14(15)8-5-11(18)16(21-2)12(19)6-8/h3-7,17-19H,1-2H3
InChIKeyCAEHKJSYOQDIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gnetifolin A (CAS 137476-72-3): A 2-Phenylbenzofuran Stilbenolignan for Xanthine Oxidase and Natural Product Research


Gnetifolin A is a 2-phenylbenzofuran-type stilbenolignan (C₁₆H₁₄O₆, MW 302.28) first isolated from the stem of Gnetum parvifolium [1]. It was subsequently re-isolated from Gnetum cleistostachyum [2] and Gnetum montanum [3]. Its structure, 2-(3′,5′-dihydroxy-4′-methoxyphenyl)-3-methoxy-5-hydroxybenzofuran, was established by UV, IR, MS, 1D- and 2D-NMR and later revised based on synthetic analog comparison [4]. The compound is principally investigated as a xanthine oxidase (XO) inhibitor scaffold and as a reference standard for phytochemical profiling of Gnetum species.

Why Gnetifolin A Cannot Be Replaced by Generic Stilbenoids or Other Gnetifolin Congeners


Gnetifolin A belongs to a family of Gnetum-derived stilbenolignans (including gnetifolin M, gnetifolin F, gnetifolin E, gnetumgam B, and resveratrol) that share a common biosynthetic origin yet diverge sharply in target engagement and potency. In a direct head-to-head XO inhibition assay, gnetifolin A exhibited an IC₅₀ of 196.6 µM, approximately 1.7-fold weaker than its closest congener gnetifolin M (IC₅₀ = 113.1 µM) [1]. Despite this, molecular docking revealed that gnetifolin A and gnetifolin M uniquely establish a hydrogen bond with Glu802 via their benzofuran moiety—an interaction absent in gnetumgam B, allopurinol, and febuxostat—yielding comparable computed binding affinities (−9.0 vs. −9.3 kcal/mol) [1]. Furthermore, the revised structural assignment of gnetifolin A [2] means that historical literature using the originally proposed structure may refer to an incorrect stereoelectronic representation, making authenticated sourcing critical for reproducible research. Substituting gnetifolin A with any other in-class stilbenoid without verifying these differential features risks both altered pharmacological outcomes and incorrect structure-activity relationship (SAR) interpretation.

Gnetifolin A Quantitative Differentiation Evidence: Head-to-Head XO Inhibition, Docking Affinity, and Structural Authentication Data


XO Inhibitory Potency: Gnetifolin A vs. Gnetifolin M, Gnetumgam B, and Clinical Controls

In a unified in vitro XO inhibition assay, gnetifolin A displayed an IC₅₀ of 196.6 ± 3.4 µM, which is approximately 1.74-fold less potent than gnetifolin M (IC₅₀ = 113.1 ± 2.2 µM) and gnetumgam B (IC₅₀ = 111.7 ± 1.8 µM), and approximately 77-fold less potent than the clinical XO inhibitor allopurinol (IC₅₀ = 2.54 ± 0.10 µM) [1]. The inhibitory percentage data at 250 µM further confirm the rank order: gnetumgam B (92.8% ± 3.5%) > gnetifolin M (71.6% ± 1.2%) > gnetifolin A (52.8% ± 1.6%) [1].

Xanthine oxidase inhibition Gout research Stilbenolignan SAR

Molecular Docking Binding Affinity (ΔG): Gnetifolin A Matches Febuxostat Despite Lower In Vitro Potency

In silico docking against the XO crystal structure yielded a binding affinity (docking score) of −9.0 kcal/mol for gnetifolin A, which is comparable to febuxostat (−8.9 kcal/mol), superior to allopurinol (−6.9 kcal/mol), and only 0.3 kcal/mol weaker than gnetifolin M (−9.3 kcal/mol) [1]. This discordance between in vitro IC₅₀ and computed binding energy suggests that gnetifolin A engages the XO pocket with favorable interactions that are not fully captured by the enzymatic assay, potentially due to solubility, kinetics, or alternative binding modes.

Molecular docking Computational chemistry Binding free energy

Unique Glu802 Hydrogen Bond: A Structural Determinant Differentiating Gnetifolin A from Other Benzofuran XO Inhibitors

Molecular docking analysis identified that gnetifolin A and gnetifolin M form an additional hydrogen bond with Glu802 in the XO molybdenum cofactor (MoCo) pocket via their benzofuran oxygen moiety, a contact that is absent in gnetumgam B, gnetumelin B, allopurinol, and febuxostat [1]. This interaction, together with H-bonds to Arg880, Ser1008, and Glu1261, distinguishes the gnetifolin sub-series from other 2-phenylbenzofuran XO ligands and may underlie the favorable docking scores observed despite moderate enzymatic inhibition.

Structure-activity relationship Hydrogen bonding Benzofuran scaffold

Structural Identity: Revised Structure of Gnetifolin A Resolved by Synthetic Analog Comparison

The structure of gnetifolin A, originally proposed as structure (1) based on spectroscopic methods (UV, IR, MS, ¹H NMR, ¹³C NMR, 2D-NMR) in 1991 [2], was subsequently revised to structure (2) in 1995 through comparison of the original spectral data with those of synthetic analogs [1]. The revised structure incorporates a 2-phenylbenzofuran core with specific hydroxyl and methoxyl substitution at positions 3′,5′ and 3, respectively. This revision is critical because the 1991–1995 literature gap means that publications using the original (incorrect) structure may report misassigned spectral data or inaccurate SAR conclusions.

Structural elucidation NMR spectroscopy Chemical authentication

Cross-Species Isolation Consistency: Gnetifolin A as a Multi-Source Reference Compound in Gnetum Phytochemistry

Gnetifolin A has been independently isolated and unambiguously identified from three distinct Gnetum species: G. parvifolium [1], G. cleistostachyum [2], and G. montanum [3], using ethyl acetate extraction followed by chromatographic separation and spectroscopic confirmation. This multi-species occurrence across the Gnetaceae family establishes gnetifolin A as a conserved secondary metabolite suitable for use as an inter-study reference standard in Gnetum chemotaxonomy, in contrast to species-specific congeners such as gnetucleistols A–C (restricted to G. cleistostachyum) or gnetumgams A and B (identified only in G. montanum to date).

Phytochemical profiling Natural product standardization Chemotaxonomy

Gnetifolin A Prioritized Application Scenarios Based on Verified Quantitative Differentiation Evidence


Xanthine Oxidase Inhibitor Scaffold Optimization and SAR Studies Targeting the MoCo Pocket

Gnetifolin A is the appropriate choice for medicinal chemistry programs aimed at optimizing 2-phenylbenzofuran-based XO inhibitors that engage the Glu802 residue. Its docking score (−9.0 kcal/mol) is within 0.1 kcal/mol of febuxostat, yet its enzymatic IC₅₀ (196.6 µM) leaves substantial room for synthetic improvement [1]. The unique combination of Glu802, Arg880, and Ser1008 hydrogen bonds provides a defined pharmacophoric template for fragment-based elaboration, distinguishing it from gnetumgam B which lacks the Glu802 contact. Use gnetifolin A as the starting scaffold when the research objective is to exploit the benzofuran-Glu802 interaction for potency enhancement rather than to achieve immediate high-potency XO inhibition.

Gnetum Species Chemotaxonomic Fingerprinting and Herbal Product Authentication

The confirmed isolation of gnetifolin A from G. parvifolium, G. cleistostachyum, and G. montanum [1][2][3] qualifies it as a multi-species conserved marker for Gnetum chemotaxonomy. Laboratories performing HPLC-based species authentication or quality control of Gnetum-derived herbal preparations should prioritize gnetifolin A as a reference standard because its presence is documented across a broader taxonomic range than species-restricted markers such as gnetucleistols or gnetumgams. Procurement of authenticated gnetifolin A (HPLC ≥ 98%, with NMR confirmation of the revised structure [4]) is essential to avoid misidentification with the originally proposed (incorrect) structure.

In Silico Screening Libraries for Non-Purine XO Inhibitor Discovery

Gnetifolin A's favorable computed binding affinity (−9.0 kcal/mol), which surpasses allopurinol (−6.9 kcal/mol) and matches febuxostat (−8.9 kcal/mol) [1], positions it as a high-priority inclusion in virtual screening decks targeting the XO MoCo pocket. The discordance between its docking score and enzymatic IC₅₀ (196.6 µM) makes it a particularly informative test case for validating computational scoring functions that may over-weight specific hydrogen bond contributions versus desolvation penalties. Computational chemistry groups performing benchmark studies of docking algorithms should include gnetifolin A as one of the few naturally derived 2-phenylbenzofurans with both experimental IC₅₀ and high-resolution docking pose data available.

Natural Product Spectral Library Construction and Dereplication Studies

Given the structural revision from (1) to (2) [1][2], gnetifolin A serves as a valuable reference compound for natural product dereplication workflows that rely on accurate MS/MS, ¹H NMR, and ¹³C NMR matching. Laboratories building in-house spectral libraries for Gnetum or stilbenolignan dereplication should obtain gnetifolin A authenticated to the revised structure, as public databases may still contain entries reflecting the pre-1995 incorrect assignment. This is particularly critical for LC-MS/MS-based dereplication where isomeric stilbenolignans may produce similar fragmentation patterns.

Quote Request

Request a Quote for Gnetifolin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.